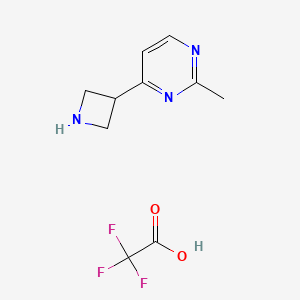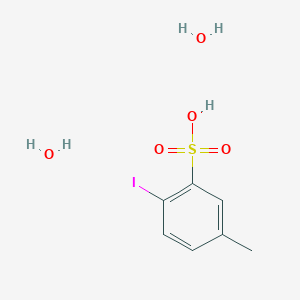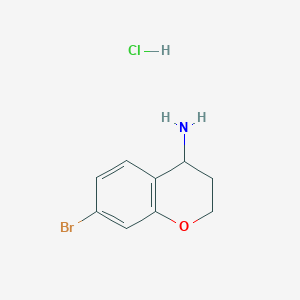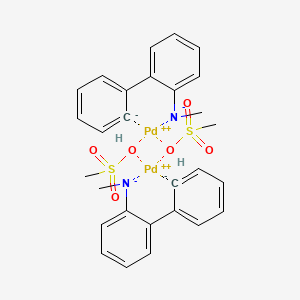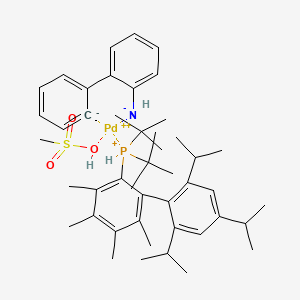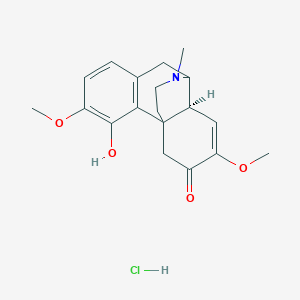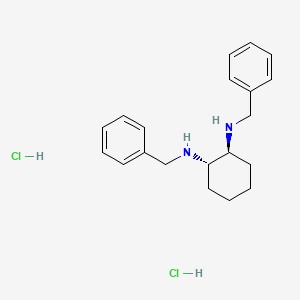
(1S,2S)-N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride, min. 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride (hereafter referred to as BPM-CHD) is an organic compound with a wide range of applications in scientific research. BPM-CHD is a chiral diamine, with a molecular weight of 327.9 g/mol, and is available in a crystalline form with a purity of 98% or higher. It is a colorless solid with a melting point of 121-123°C. BPM-CHD is soluble in water and ethanol, and has been used in various laboratory experiments due to its high solubility and stability.
Aplicaciones Científicas De Investigación
BPM-CHD has been used in various laboratory experiments due to its high solubility and stability. It has been used as a chiral building block in the synthesis of optically active compounds, and in the synthesis of a variety of organic molecules. BPM-CHD has also been used in the synthesis of peptides and peptidomimetics, and as a ligand in asymmetric catalysis. It has also been used in the synthesis of chiral drugs, and as a catalyst in the synthesis of polymers materials.
Mecanismo De Acción
BPM-CHD acts as a chiral building block in the synthesis of optically active compounds, and as a ligand in asymmetric catalysis. In the synthesis of optically active compounds, BPM-CHD acts as a chiral template, allowing the formation of enantiomerically pure compounds with high selectivity. In asymmetric catalysis, BPM-CHD acts as a ligand, which binds to the metal catalyst and facilitates the formation of enantiomerically pure products.
Biochemical and Physiological Effects
BPM-CHD has not been tested for its biochemical and physiological effects, and thus its effects on humans and other organisms are unknown. Therefore, it is important to take caution when handling BPM-CHD and to avoid contact with skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using BPM-CHD in laboratory experiments is its high solubility and stability, which makes it a suitable chiral building block in the synthesis of optically active compounds, and a suitable ligand in asymmetric catalysis. However, there are some limitations to using BPM-CHD in laboratory experiments. For example, it is not suitable for use in reactions that require elevated temperatures, as it is prone to decomposition at temperatures above 100°C. Additionally, BPM-CHD is not suitable for use in reactions that require a strong acid or base, as it is prone to hydrolysis in the presence of strong acids and bases.
Direcciones Futuras
-Further research into the synthesis of BPM-CHD and its derivatives, to improve its solubility and stability.
-Investigation of the potential applications of BPM-CHD in the synthesis of peptides and peptidomimetics.
-Exploration of the use of BPM-CHD in the synthesis of chiral drugs and polymers.
-Investigation of the biochemical and physiological effects of BPM-CHD on humans and other organisms.
-Development of safer and more efficient methods for the synthesis and handling of BPM-CHD.
-Exploration of the potential use of BPM-CHD in the production of biofuels.
-Investigation of the potential use of BPM-CHD in the synthesis of nanomaterials.
-Exploration of the potential use of BPM-CHD in the synthesis of pharmaceuticals.
Métodos De Síntesis
BPM-CHD can be synthesized by the reaction of 1,2-cyclohexanediamine and phenylmethyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, followed by the addition of hydrochloric acid to precipitate the product. The product is then filtered, washed, and dried to obtain a crystalline form of BPM-CHD with a purity of 98% or higher.
Propiedades
IUPAC Name |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.2ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;/h1-6,9-12,19-22H,7-8,13-16H2;2*1H/t19-,20-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJQPRPIYQEHFC-TULUPMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

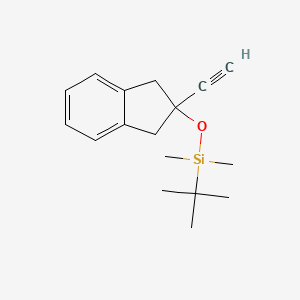
![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)
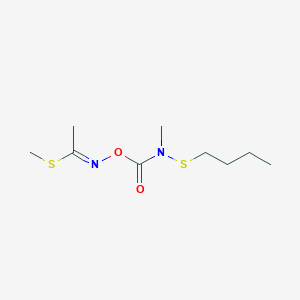
![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)
![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)
![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
